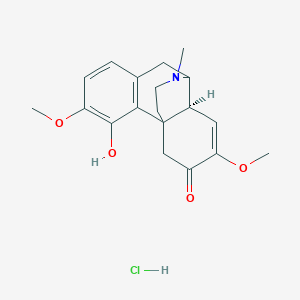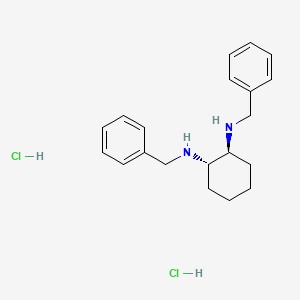
MFCD29905427
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride: (MFCD29905427) is a chemical compound with the molecular formula C20H26N2·2HCl. It appears as a white to light yellow powder or crystal and has a melting point of 218.0 to 222.0 °C . This compound is known for its high purity, typically exceeding 95% as determined by HPLC .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under specific conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions: (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms .
科学研究应用
Chemistry: In chemistry, (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride is used as a chiral ligand in asymmetric synthesis and catalysis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate stereospecific interactions in biological systems .
Medicine: In medicine, (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents .
Industry: Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
作用机制
The mechanism of action of (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride involves its interaction with specific molecular targets. It acts as a chiral ligand, binding to metal centers in catalytic reactions and inducing chirality in the resulting products. This interaction is crucial in asymmetric synthesis, where the compound’s chiral nature plays a significant role in determining the stereochemistry of the products .
相似化合物的比较
- (1S,2S)-N~1~,N~2~-Bis(phenylmethyl)-1,2-cyclohexanediamine Dihydrochloride
- (1S,2S)-N~1~,N~2~-Dibenzyl-1,2-cyclohexanediamine Dihydrochloride
Comparison: Compared to its similar compounds, (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride is unique due to its specific chiral configuration and high purity. Its ability to induce chirality in catalytic reactions makes it particularly valuable in asymmetric synthesis .
属性
IUPAC Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H/t19-,20-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJQPRPIYQEHFC-TULUPMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
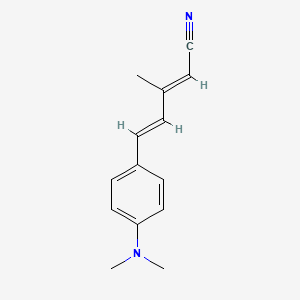
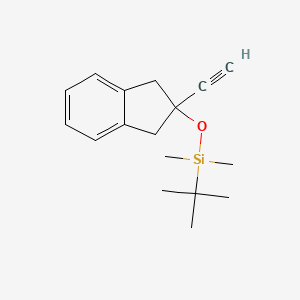
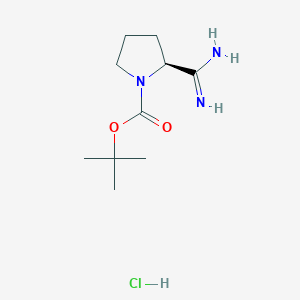
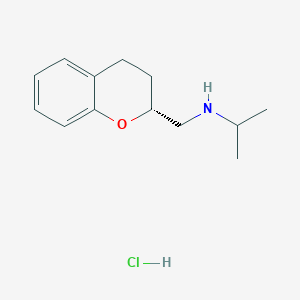
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)
![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)
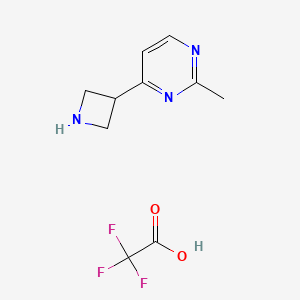
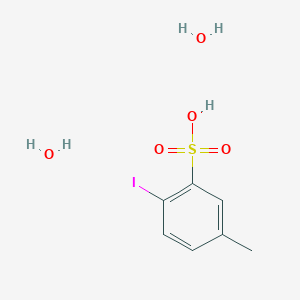
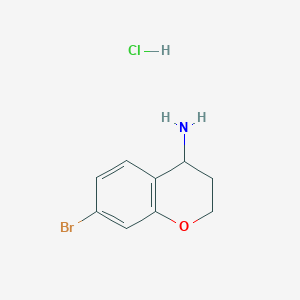

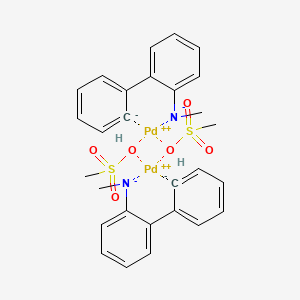

![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
